molecular formula C6H8N2O B1585845 2-ethyl-1H-imidazole-5-carbaldehyde CAS No. 83902-00-5

2-ethyl-1H-imidazole-5-carbaldehyde

Cat. No. B1585845
CAS RN: 83902-00-5
M. Wt: 124.14 g/mol
InChI Key: QXWHYVOBYWYFHA-UHFFFAOYSA-N
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Description

“2-ethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 83902-00-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 2-ethyl-1H-imidazole-5-carbaldehyde . The compound is usually in powder form .


Molecular Structure Analysis

The InChI code for 2-ethyl-1H-imidazole-5-carbaldehyde is 1S/C6H8N2O/c1-2-6-7-3-5 (4-9)8-6/h3-4H,2H2,1H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-ethyl-1H-imidazole-5-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 124.14 .

Scientific Research Applications

Pharmaceutical Applications

Imidazole derivatives, such as 2-ethyl-1H-imidazole-5-carbaldehyde, have been found to exhibit a broad range of biological activities. They show potential as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agents . This makes them valuable in the development of new drugs.

Antioxidant Potential

Some imidazole derivatives have shown good scavenging potential, comparable to ascorbic acid . This suggests that 2-ethyl-1H-imidazole-5-carbaldehyde could be explored for its antioxidant properties.

Synthesis of Functional Molecules

Imidazoles are key components in the synthesis of functional molecules used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles, like 2-ethyl-1H-imidazole-5-carbaldehyde, is of strategic importance due to their wide range of applications .

Applications in Dyes for Solar Cells and Other Optical Applications

Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications . The unique properties of imidazoles make them suitable for these applications.

Applications in Functional Materials

Imidazoles are also being used in the development of functional materials . Their unique chemical structure and properties make them valuable in this field.

Applications in Catalysis

Imidazoles have found use in catalysis . Their ability to act as both donors and acceptors of electrons makes them useful in a variety of catalytic processes.

Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye

4-Imidazolecarboxaldehyde, a compound similar to 2-ethyl-1H-imidazole-5-carbaldehyde, has been used in the synthesis of new donor-Π-acceptor (D-Π-A) type dyes . It’s possible that 2-ethyl-1H-imidazole-5-carbaldehyde could be used in a similar manner.

Fabrication of Colorimetric Chemosensors

4-Imidazolecarboxaldehyde has been used in the fabrication of colorimetric chemosensors . Given the structural similarity, 2-ethyl-1H-imidazole-5-carbaldehyde could potentially be used in similar applications.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-ethyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWHYVOBYWYFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372050
Record name 2-ethyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-1H-imidazole-5-carbaldehyde

CAS RN

83902-00-5
Record name 2-ethyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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